N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-21-12-16(14-25(21)17-7-8-19-20(13-17)29-11-10-28-19)23-22(27)24-9-3-5-15-4-1-2-6-18(15)24/h1-2,4,6-8,13,16H,3,5,9-12,14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGIBKCZLHYIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety linked to a quinoline scaffold. This unique combination contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 320.38 g/mol.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds related to the dihydrobenzo[b][1,4]dioxin and quinoline structures. For instance:
- In vitro studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. One study reported an IC50 value of 0.082 μM for a related compound in inhibiting PARP1, suggesting potent anticancer activity .
Antimicrobial Properties
Compounds containing the dihydrobenzo[b][1,4]dioxin structure have exhibited antimicrobial properties against various pathogens:
- A series of derivatives were evaluated for their antibacterial effects, showing significant activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .
Neuroprotective Effects
Research has indicated that certain derivatives may possess neuroprotective properties:
- A study highlighted that some compounds could act as alpha(2)-adrenoceptor antagonists, which are beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's . This suggests potential therapeutic applications in neuroprotection.
Case Study 1: Anticancer Efficacy
In a recent study involving the synthesis of related compounds, researchers found that specific modifications to the dihydrobenzo structure significantly enhanced anticancer activity. The lead compound demonstrated strong inhibition of tumor growth in xenograft models, indicating its potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of derivatives against Staphylococcus aureus and Escherichia coli. Compounds were tested for minimum inhibitory concentrations (MIC), revealing promising results with MIC values ranging from 5 to 20 µg/mL . This underscores the importance of structural variations in enhancing antimicrobial potency.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Many derivatives induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Compounds may interfere with cell cycle progression at various checkpoints.
- Membrane Disruption : Antimicrobial activity is often linked to the ability to disrupt bacterial membranes.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing this compound, and how are intermediates stabilized during multi-step synthesis?
- Methodological Answer : A common approach involves coupling pyrrolidinone and dihydroquinoline carboxamide precursors via amidation or nucleophilic substitution. For example, ultrasound-assisted reactions with Yb(OTf)₃ as a catalyst can enhance reaction efficiency and reduce side products, as demonstrated in similar heterocyclic syntheses . Stabilization of intermediates (e.g., 5-oxopyrrolidin-3-yl derivatives) often requires inert atmospheres, low-temperature conditions, or protecting groups for reactive amines or carbonyls .
Q. How is the structural integrity of this compound validated in academic settings?
- Methodological Answer : Comprehensive characterization employs:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing dihydrobenzo[d]ioxin and pyrrolidinone moieties .
- Mass Spectrometry (EI-MS) : Molecular ion peaks and fragmentation patterns validate the molecular weight and functional groups .
- Elemental Analysis : Matches experimental and calculated C/H/N ratios to confirm purity (>95%) .
Q. What analytical techniques are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies using HPLC or UPLC under stressed conditions (e.g., 40–80°C, pH 1–13) identify degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while FT-IR monitors functional group integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or conformational flexibility. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Resolves coupling networks and long-range correlations, especially for overlapping dihydroquinoline signals .
- Computational Predictions : Tools like ACD/Labs Percepta or Gaussian simulations predict NMR chemical shifts and compare them with experimental data .
Q. What catalytic systems or reaction engineering approaches improve yield in large-scale synthesis?
- Methodological Answer : Palladium-catalyzed reductive cyclization (using formic acid as a CO surrogate) optimizes heterocyclic ring formation . Flow chemistry systems enhance reproducibility and scalability, while Design of Experiments (DoE) identifies critical parameters (e.g., solvent polarity, catalyst loading) .
Q. How can computational modeling predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulates binding affinities to biological targets (e.g., enzymes) using docking software like AutoDock Vina .
Q. What strategies mitigate byproduct formation during the synthesis of dihydrobenzo[d]ioxin-containing analogs?
- Methodological Answer :
- Regioselective Protection : Temporary silyl ether or Boc groups prevent undesired side reactions at oxygen-rich sites .
- Byproduct Trapping : Scavengers like molecular sieves or polymer-supported reagents absorb reactive intermediates (e.g., water in condensation reactions) .
Methodological Notes
- Key References : Synthesis protocols from and , computational tools from , and catalytic methods from were prioritized for methodological rigor.
- Contradictions : No direct contradictions were found; variations in synthetic approaches reflect context-dependent optimization (e.g., ultrasound vs. thermal activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
